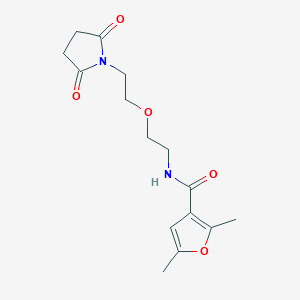

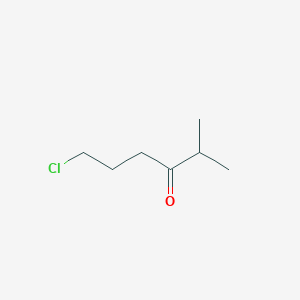

![molecular formula C26H21N3O4 B2554306 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one CAS No. 1326859-31-7](/img/structure/B2554306.png)

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They are considered to be resultant from furan by replacement of two methane (–CH=) groups by two pyridine type nitrogen atoms (–N=) . The synthesis of 1,3,4-oxadiazole substituted derivatives has been reported, which are potential antibacterial agents .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic methods. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule, including the number and types of atoms, their arrangement, and their chemical environment .Chemical Reactions Analysis

Oxadiazoles are organic compounds that possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For instance, the yield, melting point, and spectroscopic data (IR, NMR, MS) can provide valuable information about the compound .科学的研究の応用

Synthesis and Characterization

One study focused on the synthesis and characterization of novel derivatives similar to the compound , demonstrating the process of creating new compounds with potential biological activities. For instance, the synthesis and biological evaluation of novel derivatives involved conventional methods, with the compounds being tested for antibacterial and antifungal activities against several strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as Aspergillus niger and Candida albicans (Rambabu Sirgamalla & Sakram Boda, 2019). The characterization of these compounds involved techniques like FTIR, 1H NMR, 13C NMR, HRMS spectroscopic methods, and elemental analysis, confirming their structures and potential for biological applications.

Biological Evaluation

Research has also been conducted on the antimicrobial activities of new derivatives, where compounds showed varying degrees of inhibition against test microorganisms, indicating their potential as antimicrobial agents (H. Bektaş et al., 2007). Another study evaluated the antitumor activity of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, showing good cytotoxicity against several tumor cell lines, suggesting the therapeutic potential of these compounds in cancer treatment (W. Houlihan et al., 1995).

Thermo-physical Properties

The thermo-physical properties of derivatives have been elucidated, with research focusing on how structural modifications affect the values of Gibbs energy of activation, enthalpy of activation, and entropy of activation in different solvents. This provides insights into the compound's behavior in various environments, contributing to our understanding of its potential applications (D. R. Godhani et al., 2013).

Electroluminescence and Photophysical Properties

The study of electroluminescence behavior and photophysical properties of π-conjugated imidazole–isoquinoline derivatives has shown their potential for use in organic light-emitting diodes (OLEDs), displaying significant blue and "pure" white light emission. This highlights the compound's utility in the development of advanced materials for electronic and optical applications (N. Nagarajan et al., 2014).

作用機序

特性

IUPAC Name |

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O4/c1-3-32-19-13-11-17(12-14-19)24-27-25(33-28-24)23-16-29(18-7-6-8-20(15-18)31-2)26(30)22-10-5-4-9-21(22)23/h4-16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLDWXVIWKVAFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

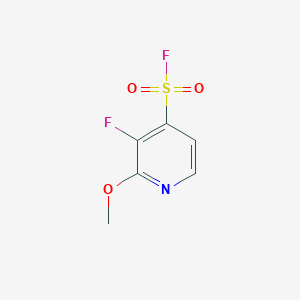

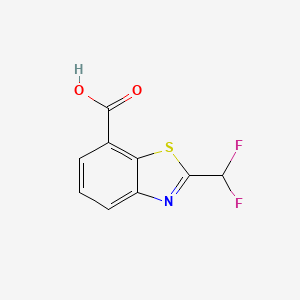

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2554223.png)

![1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B2554228.png)

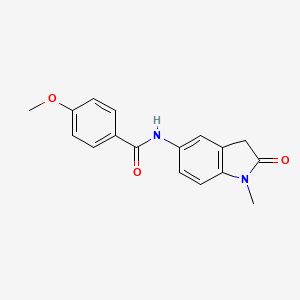

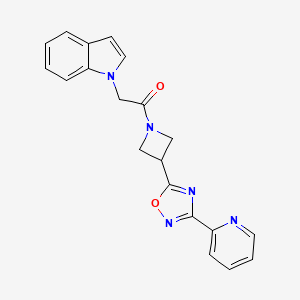

![1-[(6-Chloropyridin-3-yl)sulfonyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2554231.png)

![5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2554233.png)

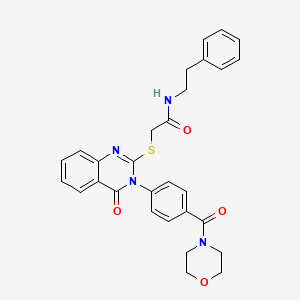

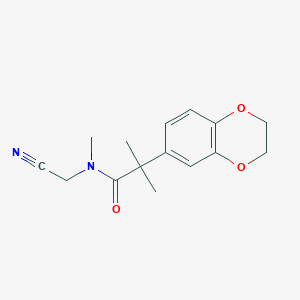

![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2554244.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2554245.png)